molecular formula C18H21NO5S2 B2407257 ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine CAS No. 1009755-91-2

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine

Cat. No.: B2407257
CAS No.: 1009755-91-2
M. Wt: 395.49
InChI Key: LNDYBZOIEYVQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine is a synthetic compound with the molecular formula C18H21NO5S2 and a molecular weight of 395.49 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a methionine moiety, along with a phenyl ring substituted with an o-tolyloxy group. It is primarily used in research settings for its unique chemical properties.

Preparation Methods

The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves several steps, typically starting with the preparation of the o-tolyloxyphenyl sulfone intermediate. This intermediate is then reacted with methionine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Scientific Research Applications

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions .

Comparison with Similar Compounds

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine can be compared with other sulfonyl-containing compounds, such as:

    ((4-(o-Tolyloxy)phenyl)sulfonyl)alanine: Similar structure but with alanine instead of methionine.

    ((4-(o-Tolyloxy)phenyl)sulfonyl)glycine: Contains glycine instead of methionine.

    ((4-(o-Tolyloxy)phenyl)sulfonyl)serine: Contains serine instead of methionine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(22,23)19-16(18(20)21)11-12-25-2/h3-10,16,19H,11-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYBZOIEYVQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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